molecular formula C14H13NO4 B6382692 4-(4-Methoxy-2-methylphenyl)-2-nitrophenol, 95% CAS No. 1261902-77-5

4-(4-Methoxy-2-methylphenyl)-2-nitrophenol, 95%

Cat. No. B6382692
CAS RN: 1261902-77-5
M. Wt: 259.26 g/mol
InChI Key: YTGSPKGPBOOVDR-UHFFFAOYSA-N
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Description

4-(4-Methoxy-2-methylphenyl)-2-nitrophenol, 95% (4-MOMP-2-NP) is an organic compound belonging to the class of nitrophenols. It is a yellow crystalline solid with a melting point of 75-77 °C. It is soluble in organic solvents such as ethanol and isopropanol and slightly soluble in water. 4-MOMP-2-NP has been used as an intermediate in the synthesis of various organic compounds, in the synthesis of inhibitors of histone deacetylases (HDACs), and in the production of fluorescent dyes.

Scientific Research Applications

4-(4-Methoxy-2-methylphenyl)-2-nitrophenol, 95% has been used in various scientific research applications. It has been used as an intermediate in the synthesis of various organic compounds, such as the synthesis of inhibitors of histone deacetylases (HDACs). It has also been used in the production of fluorescent dyes, and as a reagent in the synthesis of peptides.

Mechanism of Action

4-(4-Methoxy-2-methylphenyl)-2-nitrophenol, 95% is an organic compound belonging to the class of nitrophenols. It is believed to act as an inhibitor of histone deacetylase (HDAC). HDAC inhibitors are believed to act by blocking the activity of HDAC, which is an enzyme involved in the regulation of gene expression. By blocking the activity of HDAC, 4-(4-Methoxy-2-methylphenyl)-2-nitrophenol, 95% is thought to induce the expression of genes associated with cell growth and differentiation.
Biochemical and Physiological Effects
4-(4-Methoxy-2-methylphenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the expression of genes associated with cell growth and differentiation, and to inhibit the activity of histone deacetylase (HDAC). In addition, 4-(4-Methoxy-2-methylphenyl)-2-nitrophenol, 95% has been shown to have anti-inflammatory and antioxidant effects, as well as to possess anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Methoxy-2-methylphenyl)-2-nitrophenol, 95% in laboratory experiments has several advantages and limitations. One advantage is that it is relatively inexpensive and readily available. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, 4-(4-Methoxy-2-methylphenyl)-2-nitrophenol, 95% is toxic and should be handled with caution. It is also a volatile compound and should be handled in a fume hood.

Future Directions

There are several potential future directions for the use of 4-(4-Methoxy-2-methylphenyl)-2-nitrophenol, 95% in scientific research. One potential direction is the use of 4-(4-Methoxy-2-methylphenyl)-2-nitrophenol, 95% in the development of new drugs or therapeutic agents. Additionally, 4-(4-Methoxy-2-methylphenyl)-2-nitrophenol, 95% could be used in the development of new methods for the synthesis of organic compounds. Finally, 4-(4-Methoxy-2-methylphenyl)-2-nitrophenol, 95% could be used in the development of new fluorescent dyes or other materials with potential applications in the fields of medicine and biotechnology.

Synthesis Methods

4-(4-Methoxy-2-methylphenyl)-2-nitrophenol, 95% can be synthesized by the reaction of 4-methoxy-2-methylphenol with nitric acid in the presence of sulfuric acid. The reaction is carried out at a temperature of 80-90 °C for 3-4 hours. The reaction mixture is cooled to room temperature and the product is isolated by filtration and recrystallized from ethanol.

properties

IUPAC Name

4-(4-methoxy-2-methylphenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-9-7-11(19-2)4-5-12(9)10-3-6-14(16)13(8-10)15(17)18/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGSPKGPBOOVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686265
Record name 4'-Methoxy-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-2-methylphenyl)-2-nitrophenol

CAS RN

1261902-77-5
Record name [1,1′-Biphenyl]-4-ol, 4′-methoxy-2′-methyl-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261902-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Methoxy-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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